molecular formula C20H26O3 B14862530 6-Hydroxy-5,6-dehydrosugiol

6-Hydroxy-5,6-dehydrosugiol

Cat. No.: B14862530
M. Wt: 314.4 g/mol
InChI Key: XLUHSPYVUOVWRM-HXUWFJFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,6-dehydrosugiol involves several steps, starting from natural precursors. The compound can be synthesized through the oxidation of sugiol, another diterpenoid, using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at room temperature.

Industrial Production Methods: The compound is then crystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5,6-dehydrosugiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

6-Hydroxy-5,6-dehydrosugiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,6-dehydrosugiol involves its interaction with androgen receptors in prostate cancer cells. It acts as an antagonist, blocking the receptor and preventing the androgen-mediated signaling pathways. This leads to the induction of apoptosis in the cancer cells, involving the activation of caspase-3 and caspase-7 .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-5,6-dehydrosugiol is unique due to its potent androgen receptor antagonistic activity, making it a promising candidate for prostate cancer treatment .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(4aR)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,21,23H,6-8H2,1-5H3/t20-/m1/s1

InChI Key

XLUHSPYVUOVWRM-HXUWFJFHSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O

Origin of Product

United States

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